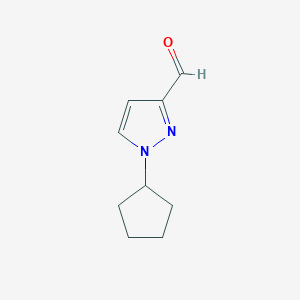

1-cyclopentyl-1H-pyrazole-3-carbaldehyde

Description

Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. numberanalytics.comnumberanalytics.com Its discovery dates back to the late 19th century, and since then, it has been the subject of extensive research. numberanalytics.com The aromaticity of the pyrazole ring, conferred by six delocalized π-electrons, imparts significant stability to the structure. ijraset.com

The pyrazole core is considered a "privileged structure" in medicinal chemistry, as its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties. numberanalytics.comresearchgate.netnih.gov The presence of two nitrogen atoms allows for various intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets. nih.gov Furthermore, the amphoteric nature of the pyrazole ring allows for the facile introduction of various functional groups, making it a versatile scaffold in drug design and development. researchgate.net Beyond pharmaceuticals, pyrazole derivatives find applications in agrochemicals and materials science. numberanalytics.comnumberanalytics.com

Research Context and Importance of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde

The importance of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde lies in its potential as a versatile building block in organic synthesis. The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, including oxidations, reductions, and nucleophilic additions. This reactivity allows for the elaboration of the pyrazole core into more complex and potentially bioactive molecules. evitachem.com

The cyclopentyl group at the N1 position influences the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological systems. The strategic combination of the stable pyrazole core, the reactive aldehyde group, and the modulating cyclopentyl substituent makes this compound a valuable intermediate for generating libraries of novel compounds for biological screening and materials science applications. researchgate.net Research into this specific molecule is driven by the broader interest in pyrazole derivatives and the continuous search for new chemical entities with unique properties and functions. researchgate.net

Scope and Research Objectives for 1-cyclopentyl-1H-pyrazole-3-carbaldehyde Investigations

The investigation of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde is guided by several key research objectives. A primary goal is to explore its synthetic utility by employing it as a precursor in the synthesis of a diverse range of pyrazole derivatives. This includes the synthesis of Schiff bases, chalcones, and other heterocyclic systems through reactions involving the aldehyde functionality.

A significant area of focus is the evaluation of the biological activities of the newly synthesized derivatives. researchgate.net Given the established pharmacological profile of the pyrazole nucleus, research aims to identify novel compounds with potential therapeutic applications, such as antimicrobial, antifungal, anti-inflammatory, or anticancer agents. nih.govnih.gov

Interactive Data Table: Chemical Properties of Pyrazole-related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Pyrazole-3-carbaldehyde | C4H4N2O | 96.09 |

| 5-methyl-1H-pyrazole-3-carbaldehyde | C5H6N2O | 110.114 |

| 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carbaldehyde | C10H14N2O | 178.23 |

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | C16H12N2O | 248.28 |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-7-8-5-6-11(10-8)9-3-1-2-4-9/h5-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTYPXNBKQOEFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC(=N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1546800-67-2 | |

| Record name | 1-cyclopentyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclopentyl 1h Pyrazole 3 Carbaldehyde and Its Analogues

Classical and Conventional Approaches to Pyrazole (B372694) Carbaldehyde Synthesis

Traditional methods for constructing pyrazole carbaldehydes have long been the foundation of synthetic efforts in this area. These approaches often involve well-established reactions that are reliable and widely applicable.

Cyclocondensation Reactions of 1,3-Biselectrophilic Compounds with Hydrazines

A cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine (B178648) derivative. nih.govmdpi.com This method, famously known as the Knorr pyrazole synthesis, is a direct and efficient way to form the pyrazole ring. nih.govbeilstein-journals.org The reaction involves the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. mdpi.combeilstein-journals.org The versatility of this approach allows for the introduction of various substituents onto the pyrazole core by choosing appropriately substituted starting materials.

For instance, the reaction of a 1,3-diketone with a substituted hydrazine will yield a polysubstituted pyrazole. mdpi.com The regioselectivity of this reaction can sometimes be a challenge, potentially leading to a mixture of isomers. mdpi.com However, in many cases, the reaction conditions can be tuned to favor the desired product. One-pot multicomponent reactions that generate the 1,3-dicarbonyl compound in situ have also been developed to increase efficiency. nih.govbeilstein-journals.org

| Reactant A | Reactant B | Product | Key Features |

| 1,3-Diketone | Hydrazine | Polysubstituted Pyrazole | Direct, foundational method. mdpi.com |

| α,β-Unsaturated Carbonyl | Hydrazine | Pyrazoline (then oxidized to Pyrazole) | Accesses pyrazoles through an intermediate. mdpi.com |

| Enaminone | Hydrazine | 1,4,5-Substituted Pyrazole | Provides specific substitution patterns. beilstein-journals.org |

Vilsmeier-Haack Reaction for Formylation of Pyrazole Derivatives

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings, including pyrazoles. arkat-usa.orgnih.govresearchgate.net This reaction utilizes the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation. degres.euumich.edu

The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent acts as the electrophile. For pyrazole derivatives, the formylation generally occurs at the C4 position of the ring, which is the most electron-rich and sterically accessible position. arkat-usa.orgresearchgate.net This method is particularly valuable for the synthesis of pyrazole-4-carbaldehydes. arkat-usa.orgnih.gov The reaction conditions, such as temperature and the stoichiometry of the reagents, can be optimized to achieve high yields of the desired product. arkat-usa.org The Vilsmeier-Haack reaction has been successfully applied to a variety of substituted pyrazoles, demonstrating its broad applicability. semanticscholar.org

| Starting Material | Reagents | Product | Position of Formylation |

| N-substituted Pyrazole | POCl₃, DMF | N-substituted Pyrazole-4-carbaldehyde | C4 arkat-usa.orgresearchgate.net |

| 1,3-Disubstituted-5-chloro-1H-pyrazole | POCl₃, DMF | 1,3-Disubstituted-5-chloro-1H-pyrazole-4-carbaldehyde | C4 arkat-usa.org |

| Hydrazone | Vilsmeier Reagent | Pyrazole-4-carbaldehyde | C4 nih.govsemanticscholar.org |

Oxidation of Corresponding Alcohol Precursors

Another classical approach to synthesizing pyrazole carbaldehydes involves the oxidation of the corresponding pyrazole-methanol precursors. This two-step process first requires the synthesis of the alcohol, which can then be converted to the aldehyde using a suitable oxidizing agent.

The synthesis of the pyrazole-methanol can be achieved through various means, including the reduction of a corresponding carboxylic acid or ester derivative. Once the alcohol is obtained, a range of oxidizing agents can be employed for the conversion to the aldehyde. Common reagents include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. umich.edu The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid. This method provides a reliable route to pyrazole carbaldehydes when the corresponding alcohol is readily accessible. Studies have shown that pyrazoles can act as inhibitors of alcohol oxidation, a property that is relevant in the context of alcohol metabolism research. nih.gov

Advanced and Emerging Synthetic Routes

In addition to classical methods, modern organic synthesis has introduced more sophisticated and efficient strategies for the construction and functionalization of pyrazole rings.

Palladium-Catalyzed Cross-Coupling Reactions in Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application in pyrazole chemistry is no exception. These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds on the pyrazole ring, enabling the introduction of a wide array of functional groups.

Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for the functionalization of pre-formed pyrazole rings. For example, a halogenated pyrazole can be coupled with a variety of partners, including boronic acids, alkenes, and terminal alkynes, to introduce new substituents. More recently, methods for the direct C-H functionalization of pyrazoles have emerged, offering a more atom-economical approach to derivatization. Palladium catalysis also plays a role in the synthesis of bipyrazoles through the homocoupling of pyrazole boronic esters. rsc.org These advanced methods provide access to a diverse range of pyrazole analogues that would be difficult to synthesize using classical approaches.

| Reaction Type | Pyrazole Substrate | Coupling Partner | Key Feature |

| Suzuki-Miyaura Coupling | Halogenated Pyrazole | Boronic Acid | Forms C-C bonds. rsc.org |

| Buchwald-Hartwig Amination | Halogenated Pyrazole | Amine | Forms C-N bonds. mit.edu |

| Oxidative Homocoupling | Pyrazole Boronic Ester | - | Forms bipyrazoles. rsc.orgnih.gov |

[3+2] Cycloaddition Reactions in Pyrazole Core Construction

The [3+2] cycloaddition reaction is a powerful and convergent strategy for the construction of five-membered heterocyclic rings, including the pyrazole core. nih.govorganic-chemistry.org This reaction involves the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). nih.gov

In the context of pyrazole synthesis, the 1,3-dipole is typically a diazo compound or a nitrile imine, while the dipolarophile is an alkyne or an alkene. organic-chemistry.org The reaction proceeds in a concerted or stepwise manner to form the pyrazole ring with high regioselectivity in many cases. acs.org This method is particularly advantageous for creating highly substituted and functionalized pyrazoles in a single step. nih.gov Variations of this reaction, including multicomponent versions, have been developed to enhance synthetic efficiency. nih.gov The [3+2] cycloaddition approach offers a modern and versatile alternative to the classical cyclocondensation methods for constructing the pyrazole nucleus. organic-chemistry.orgresearchgate.net

Multicomponent Reaction Strategies for Pyrazole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. beilstein-journals.orgnih.gov This approach aligns with the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption. nih.gov For the synthesis of pyrazole derivatives, MCRs typically involve the condensation of a hydrazine, a 1,3-dicarbonyl compound, and often other components like aldehydes or nitriles to build the heterocyclic core and introduce various substituents in one pot. beilstein-journals.orgnih.govrsc.org

A common MCR for pyrazole synthesis is the four-component reaction of a hydrazine, an aldehyde, a β-ketoester, and an active methylene (B1212753) compound, which can yield highly substituted pyrano[2,3-c]pyrazole derivatives. nih.govrsc.org While not directly yielding 1-cyclopentyl-1H-pyrazole-3-carbaldehyde, these strategies demonstrate the modularity and efficiency of MCRs in creating complex pyrazole-based scaffolds. For instance, a three-component reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate (B1235776), and hydrazine hydrate (B1144303) can produce pyrazol-3-one derivatives in high yields. mdpi.com

The in-situ generation of reactants is another advanced MCR strategy. For example, 1,3-dicarbonyl compounds can be formed in situ from enolates and carboxylic acid chlorides, which then react with a hydrazine in a consecutive multicomponent reaction to furnish the pyrazole ring. beilstein-journals.orgnih.gov This circumvents the need to isolate potentially unstable intermediates. The choice of catalyst, such as ytterbium(III) perfluorooctanoate [Yb(PFO)3] or montmorillonite (B579905) K10, can significantly influence the reaction's efficiency and yield. nih.govnih.gov

Table 1: Examples of Multicomponent Reactions for Pyrazole Derivatives

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)3 | Persubstituted pyrazoles | Good to excellent | nih.gov |

| Aldehydes, malononitrile (B47326), β-ketoester, hydrazine hydrate | Piperidine (B6355638), aqueous medium, RT | Pyrano[2,3-c]pyrazoles | 85-93% | nih.gov |

| 5-Methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10, solvent-free, 65-70°C | Substituted pyrano[2,3-c]pyrazoles | 81-91% | nih.gov |

| 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-aminobenzenecarboxylic acids, boronic acids | Ethanol, reflux | Pyrazole-containing boron (III) complexes | Not specified | nih.gov |

Sonochemical Synthetic Approaches for Pyrazole Derivatives

Sonochemistry utilizes high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized "hot spots" with transient high temperatures and pressures, which can dramatically accelerate chemical reactions. rsc.orgeurekaselect.com Ultrasound-assisted organic synthesis (UAOS) has emerged as a powerful green chemistry tool, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. eurekaselect.comdegres.eu

The synthesis of pyrazole derivatives has been shown to benefit significantly from ultrasonic irradiation. orientjchem.org For instance, the cyclization of α,β-unsaturated cyanoesters with phenylhydrazine (B124118) to produce 1,5-disubstituted pyrazoles is greatly accelerated under ultrasound, with reactions completing in 75-90 minutes at 60°C in high yields. asianpubs.org Similarly, the synthesis of pyrano[2,3-c]pyrazoles via a catalyst-free multicomponent reaction in water is efficiently promoted by sonication. rsc.org The Vilsmeier-Haack formylation, a key reaction for producing pyrazole-4-carbaldehydes, has also been successfully performed under ultrasonic conditions, reducing reaction times from hours to minutes and improving yields. degres.eu

This methodology offers a sustainable alternative to traditional heating, reducing energy consumption and often simplifying the workup procedure. researchgate.netnih.gov The application of ultrasound can be particularly advantageous for reactions that are sluggish at ambient temperature or require harsh conditions conventionally. rsc.org

Table 2: Comparison of Conventional vs. Sonochemical Synthesis for Pyrazole Derivatives

| Reaction | Conventional Method | Sonochemical Method | Key Advantage | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation of Phenylhydrazones | 1-7 hours | 10-60 minutes | Drastic reduction in reaction time | degres.eu |

| Synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoester | Longer reaction times | 75-90 minutes | Improved yields and shorter times | asianpubs.org |

| Synthesis of pyrano[2,3-c]pyrazoles | Requires catalyst, longer time | Catalyst-free, excellent yields | Greener, more efficient process | rsc.org |

| Cyclization of chalcones to pyrazolines | Conventional heating | Reduced energy, time, and solvent | Sustainable and environmentally friendly | nih.gov |

Regioselective and Stereoselective Synthesis of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde Analogues

Regioselectivity is a paramount concern in the synthesis of substituted pyrazoles, particularly when using unsymmetrical precursors. The reaction between a substituted hydrazine (like cyclopentylhydrazine) and an unsymmetrical 1,3-dicarbonyl compound can potentially yield two regioisomers. Controlling the reaction to favor the desired isomer, such as a 1,3-disubstituted product over a 1,5-disubstituted one, is crucial.

Recent studies have shown that the regiochemical outcome can be effectively controlled by the reaction conditions. For example, in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, the choice of the hydrazine reactant is critical. Using arylhydrazine hydrochlorides selectively yields the 1,3-regioisomer, whereas the corresponding free arylhydrazine base leads exclusively to the 1,5-regioisomer. acs.org This pH-dependent selectivity provides a powerful tool for directing the cyclization reaction. acs.org

For the synthesis of pyrazole-3-carbaldehydes specifically, a novel base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones has been developed. This method provides polysubstituted pyrazoles with excellent regioselectivity. The dithianyl group at the 3-position can then be readily converted into a carbaldehyde group, as demonstrated by the synthesis of 1,4-diphenyl-1H-pyrazole-3-carbaldehyde. acs.org

The Vilsmeier-Haack reaction is another indispensable tool for the regioselective synthesis of pyrazole aldehydes, although it typically directs formylation to the C4 position of the pyrazole ring. nih.govnih.govbohrium.com To obtain a 3-carbaldehyde, one would need to employ a strategy where the C3 substituent is introduced from a precursor that can be converted to an aldehyde, or use a cycloaddition strategy that directly installs the formyl or a precursor group at the desired position. acs.org While stereoselectivity is less commonly a factor in the synthesis of the aromatic pyrazole core itself, it becomes critical when chiral centers are present in the substituents, such as in the synthesis of pyrazoline derivatives from chiral precursors.

Table 3: Methods for Regioselective Synthesis of Pyrazole Analogues

| Methodology | Reactants | Key Feature | Product Type | Reference |

|---|---|---|---|---|

| Conditional Cyclization | Trichloromethyl enones and arylhydrazines | Use of hydrazine salt vs. free base controls regioselectivity. | 1,3- vs. 1,5-regioisomers | acs.org |

| Base-mediated [3+2] Cycloaddition | 2-Alkynyl-1,3-dithianes and sydnones | Excellent regioselectivity for 1,3,4-substituted pyrazoles. | Pyrazole-3-carbaldehydes (after deprotection) | acs.org |

| Cu(II)-catalyzed Cascade Reaction | Saturated ketones and hydrazines | In-situ generation of enone followed by [3+2] annulation. | 1,3-disubstituted pyrazoles | sioc-journal.cn |

| Iron-catalyzed Reaction | Diarylhydrazones and vicinal diols | High regioselectivity for 1,3- and 1,3,5-substituted pyrazoles. | 1,3,5-substituted pyrazoles | organic-chemistry.org |

Chemical Reactivity and Derivatization Strategies of 1 Cyclopentyl 1h Pyrazole 3 Carbaldehyde

Reactions Involving the Aldehyde Functionality of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde

The aldehyde group of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is central to the synthesis of a wide range of pyrazole (B372694) derivatives, enabling modifications such as oxidation to a carboxylic acid, condensation with nucleophiles to form new carbon-carbon and carbon-nitrogen bonds, and reduction to an alcohol. These reactions are fundamental in medicinal chemistry and materials science for creating novel compounds with specific properties.

Oxidation Reactions of the Carbaldehyde Group

The aldehyde functionality of pyrazole-3-carbaldehydes can be readily oxidized to the corresponding carboxylic acid. This transformation is a key step in the synthesis of many biologically active molecules. Common oxidizing agents used for this purpose include potassium permanganate (B83412) (KMnO4) in a water-pyridine medium or acidic potassium dichromate (K2Cr2O7). umich.edu These strong oxidants efficiently convert the aldehyde to a carboxylic acid without affecting the pyrazole ring. umich.eduresearchgate.net For 1-cyclopentyl-1H-pyrazole-3-carbaldehyde, this reaction yields 1-cyclopentyl-1H-pyrazole-3-carboxylic acid, a valuable intermediate for further derivatization, such as esterification or amide formation. umich.edunih.gov

Table 1: Oxidation of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde

| Reactant | Reagent | Product |

|---|---|---|

| 1-cyclopentyl-1H-pyrazole-3-carbaldehyde | Potassium Permanganate (KMnO4) | 1-cyclopentyl-1H-pyrazole-3-carboxylic acid |

Condensation Reactions with Nucleophilic Reagents

Condensation reactions involving the aldehyde group are among the most important transformations for pyrazole-carbaldehydes, allowing for significant molecular elaboration. These reactions involve the nucleophilic addition of a reagent to the carbonyl carbon, typically followed by the elimination of a water molecule. wikipedia.org

The Knoevenagel condensation is a characteristic reaction of aldehydes with compounds possessing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups). wikipedia.org Pyrazole-carbaldehydes readily undergo this reaction with reagents such as malononitrile (B47326) or pyrazolones in the presence of a basic catalyst like piperidine (B6355638) or glycine. umich.eduresearchgate.net The reaction of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde with an active methylene compound, such as malononitrile, would proceed via a Knoevenagel condensation to yield a 2-(1-cyclopentyl-1H-pyrazol-3-ylmethylene)malononitrile. researchgate.net

Table 2: Knoevenagel Condensation with Active Methylene Compounds

| Reactant | Reagent | Catalyst | Product Type |

|---|---|---|---|

| 1-cyclopentyl-1H-pyrazole-3-carbaldehyde | Malononitrile | Glycine/Piperidine | α,β-unsaturated dinitrile |

| 1-cyclopentyl-1H-pyrazole-3-carbaldehyde | Diethyl malonate | Piperidine | α,β-unsaturated ester |

The reaction of pyrazole-carbaldehydes with primary amines leads to the formation of imines, also known as Schiff bases. rdd.edu.iq This condensation reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like methanol (B129727) or ethanol, often with a catalytic amount of acid. ekb.egekb.eg The formation of the C=N double bond is a versatile method for synthesizing a diverse range of pyrazole derivatives. rdd.edu.iqresearchgate.net For example, reacting 1-cyclopentyl-1H-pyrazole-3-carbaldehyde with aniline (B41778) would produce N-((1-cyclopentyl-1H-pyrazol-3-yl)methylene)aniline.

Table 3: Formation of Imines and Schiff Bases

| Reactant | Reagent | Product |

|---|---|---|

| 1-cyclopentyl-1H-pyrazole-3-carbaldehyde | Aniline | N-((1-cyclopentyl-1H-pyrazol-3-yl)methylene)aniline |

| 1-cyclopentyl-1H-pyrazole-3-carbaldehyde | Substituted Anilines | Corresponding N-((1-cyclopentyl-1H-pyrazol-3-yl)methylene)arylamine |

The aldehyde group of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde can react with semicarbazide, thiosemicarbazide, and hydroxylamine (B1172632) to form the corresponding semicarbazones, thiosemicarbazones, and oximes. umich.edu These reactions are classic condensation processes where the nucleophilic nitrogen of the reagent attacks the carbonyl carbon, followed by dehydration. umich.edu These derivatives are often crystalline solids and have been investigated for their biological activities. researchgate.net The reaction with thiosemicarbazide, for instance, yields 2-((1-cyclopentyl-1H-pyrazol-3-yl)methylene)hydrazinecarbothioamide. researchgate.net

Table 4: Condensation with Semicarbazide, Thiosemicarbazide, and Hydroxylamine

| Reactant | Reagent | Product |

|---|---|---|

| 1-cyclopentyl-1H-pyrazole-3-carbaldehyde | Semicarbazide | 2-((1-cyclopentyl-1H-pyrazol-3-yl)methylene)hydrazinecarboxamide (Semicarbazone) |

| 1-cyclopentyl-1H-pyrazole-3-carbaldehyde | Thiosemicarbazide | 2-((1-cyclopentyl-1H-pyrazol-3-yl)methylene)hydrazinecarbothioamide (Thiosemicarbazone) |

Reduction Reactions of the Aldehyde Moiety

The aldehyde group of pyrazole-carbaldehydes can be reduced to a primary alcohol. researchgate.net This is commonly achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). researchgate.net The reduction of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde yields (1-cyclopentyl-1H-pyrazol-3-yl)methanol. uni.lu This transformation provides access to a different class of pyrazole derivatives where the side chain is a hydroxymethyl group, which can be used for further synthetic manipulations.

Another important reductive pathway is reductive amination. This one-pot reaction involves the initial formation of an imine with an amine, which is then reduced in situ to the corresponding amine without isolation of the imine intermediate. ineosopen.orgresearchgate.net Common reducing agents for this process include sodium triacetoxyborohydride. ineosopen.org This method provides a direct route to N-substituted aminomethyl pyrazoles.

Table 5: Reduction of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Aldehyde Reduction | Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4) | (1-cyclopentyl-1H-pyrazol-3-yl)methanol |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-cyclopentyl-1H-pyrazole-3-carbaldehyde |

| 1-cyclopentyl-1H-pyrazole-3-carboxylic acid |

| 2-(1-cyclopentyl-1H-pyrazol-3-ylmethylene)malononitrile |

| N-((1-cyclopentyl-1H-pyrazol-3-yl)methylene)aniline |

| 2-((1-cyclopentyl-1H-pyrazol-3-yl)methylene)hydrazinecarbothioamide |

| 2-((1-cyclopentyl-1H-pyrazol-3-yl)methylene)hydrazinecarboxamide |

| 1-cyclopentyl-1H-pyrazole-3-carbaldehyde oxime |

| (1-cyclopentyl-1H-pyrazol-3-yl)methanol |

| N-substituted (1-cyclopentyl-1H-pyrazol-3-yl)methanamine |

| Aniline |

| Cyanoacetic acid |

| Diethyl malonate |

| Glycine |

| Hydroxylamine |

| Lithium aluminum hydride |

| Malononitrile |

| Piperidine |

| Potassium dichromate |

| Potassium permanganate |

| Pyridine |

| Pyrazolones |

| Semicarbazide |

| Sodium borohydride |

| Sodium triacetoxyborohydride |

Transformations and Functionalization of the Pyrazole Ring System

The pyrazole ring is an aromatic system with two nitrogen atoms, which influences its reactivity towards electrophiles and other reagents. The N1-cyclopentyl substituent directs the regiochemical outcome of many reactions, while the inherent electronic properties of the ring govern its susceptibility to transformation.

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most common site for such reactions due to its higher electron density. google.com The presence of the N-cyclopentyl group does not alter this inherent reactivity, and the C3-aldehyde, despite being an electron-withdrawing group, does not completely deactivate the ring towards powerful electrophiles.

Halogenation of the pyrazole nucleus is a key strategy for introducing a functional handle for further cross-coupling reactions. This is typically achieved using N-halosuccinimides. For instance, bromination at the C4 position can be readily accomplished using N-bromosuccinimide (NBS). acs.orgresearchgate.net Similarly, chlorination and iodination can be performed with N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), respectively. researchgate.netacs.org

Other electrophilic substitution reactions, such as nitration, can also be directed to the C4 position. Standard nitrating conditions, like a mixture of nitric acid and sulfuric acid, can introduce a nitro group, which can subsequently be reduced to an amino group for further derivatization. google.com

| Reaction | Reagent(s) | Position of Substitution | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-bromo-1-cyclopentyl-1H-pyrazole-3-carbaldehyde |

| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 4-chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde |

| Iodination | N-Iodosuccinimide (NIS) | C4 | 1-cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde |

| Nitration | HNO₃ / H₂SO₄ | C4 | 1-cyclopentyl-4-nitro-1H-pyrazole-3-carbaldehyde |

Table 1: Electrophilic Substitution Reactions on the Pyrazole Nucleus of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde.

In 1-cyclopentyl-1H-pyrazole-3-carbaldehyde, the N1 position is already occupied by the cyclopentyl group. The remaining nitrogen atom at the N2 position is a pyridine-type nitrogen, which is generally less nucleophilic than the pyrrole-type N1-H in an unsubstituted pyrazole. However, this N2 atom retains a lone pair of electrons and can react with strong electrophiles to form a quaternary pyrazolium (B1228807) salt.

This reaction, known as quaternization, typically involves the use of potent alkylating agents such as alkyl halides (e.g., methyl iodide) or alkyl triflates. The resulting pyrazolium salt is a positively charged species, which significantly alters the electronic properties and reactivity of the pyrazole ring system. This transformation can be used to modify the solubility and biological activity of the parent molecule or to activate the ring for subsequent nucleophilic attack.

| Reaction Type | Reagent(s) | Site of Reaction | Expected Product Type |

| Quaternization (Alkylation) | Alkyl Halide (e.g., CH₃I) | N2 | 2-alkyl-1-cyclopentyl-3-formyl-1H-pyrazol-2-ium halide |

| Quaternization (Alkylation) | Alkyl Triflate (e.g., MeOTf) | N2 | 2-alkyl-1-cyclopentyl-3-formyl-1H-pyrazol-2-ium triflate |

Table 2: N-Substitution (Quaternization) Reactions on the Pyrazole Ring System.

Friedel-Crafts Type Reactions and Hydroxyalkylation

The aldehyde functional group at the C3 position of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde is a key site for derivatization. One important class of reactions is hydroxyalkylation, which is a Friedel-Crafts-type conversion. acs.org In this reaction, the aldehyde carbonyl is activated by a Lewis acid or protic acid, making it susceptible to nucleophilic attack by an electron-rich aromatic compound, such as indole, phenol, or anisole.

The reaction proceeds through the protonation or coordination of the aldehyde oxygen to the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The electron-rich arene then attacks this carbon, and after a subsequent workup step, a (hydroxy(pyrazol-3-yl)methyl)arene derivative is formed. This reaction provides a direct method for linking the pyrazole core to other aromatic systems, creating complex molecular architectures. acs.org

| Arene Nucleophile | Catalyst | Expected Product |

| Indole | Iodine (I₂) or AlCl₃ | (1-cyclopentyl-1H-pyrazol-3-yl)(1H-indol-3-yl)methanol |

| Anisole | H₂SO₄ | (1-cyclopentyl-1H-pyrazol-3-yl)(4-methoxyphenyl)methanol |

| Phenol | H₂SO₄ | (1-cyclopentyl-1H-pyrazol-3-yl)(4-hydroxyphenyl)methanol |

Table 3: Hydroxyalkylation Reactions of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde.

Computational Chemistry and Molecular Modeling of 1 Cyclopentyl 1h Pyrazole 3 Carbaldehyde

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations are routinely employed to optimize the molecular geometry, determine electronic properties, and predict reactivity. royalsocietypublishing.orgvu.nl

DFT studies typically begin with geometry optimization to find the lowest energy structure of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde. Subsequent calculations provide valuable information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. uni.lu

For instance, in DFT studies of related pyrazole-carboxamide compounds, HOMO energies were calculated to be around -5.4 to -5.7 eV, with LUMO energies in the range of -1.1 to -1.8 eV. uni.lu This results in a significant energy gap, suggesting good molecular stability. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential chemical reactions. For 1-cyclopentyl-1H-pyrazole-3-carbaldehyde, the oxygen atom of the aldehyde and the N2 nitrogen of the pyrazole ring are expected to be the most electron-rich sites.

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. uni.lu For 1-cyclopentyl-1H-pyrazole-3-carbaldehyde, MD simulations offer a way to explore its conformational landscape and understand its dynamic behavior in various environments, such as in solution. uni.luktu.edu

These simulations can reveal how the flexible cyclopentyl ring moves and how the entire molecule rotates and vibrates. By simulating the molecule over nanoseconds or longer, researchers can identify the most stable and frequently occurring conformations. MD is particularly valuable in the context of drug design, where it can be used to simulate the interaction between a ligand like a pyrazole derivative and a biological target, such as a protein. The simulations can validate the stability of binding modes predicted by molecular docking and provide insights into the energetics of the interaction over time. ktu.edu For example, MD studies on pyrazole-containing compounds have been used to explore and confirm the stability of their binding within enzyme active sites. ktu.edu

Prediction of Molecular Properties (e.g., Topological Polar Surface Area (TPSA), Partition Coefficient (LogP), Rotatable Bonds)

Several key molecular properties of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde can be predicted using computational algorithms. These properties are essential for assessing its potential as a drug candidate, as they influence absorption, distribution, metabolism, and excretion (ADME).

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's transport properties, such as intestinal absorption and blood-brain barrier penetration. google.com The partition coefficient (LogP) measures a molecule's lipophilicity, which affects its solubility and ability to cross cell membranes. The number of rotatable bonds is an indicator of molecular flexibility.

Predicted molecular properties for 1-cyclopentyl-1H-pyrazole-3-carbaldehyde are summarized in the table below.

| Property | Predicted Value | Significance |

| Molecular Formula | C₉H₁₂N₂O | Basic chemical identity. uni.lu |

| Molecular Weight | 164.2 g/mol | Influences diffusion and transport. |

| XlogP (LogP) | 1.2 | Indicates moderate lipophilicity. uni.lu |

| TPSA | 45.75 Ų | Suggests good potential for membrane permeability. chemscene.com |

| Rotatable Bonds | 2 | Indicates a degree of conformational flexibility. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |

| Hydrogen Bond Acceptors | 3 (N2, N-pyrazole, O=C) | Affects solubility and binding interactions. |

Note: TPSA value is based on the parent compound 1H-Pyrazole-3-carbaldehyde. The number of rotatable bonds is inferred from the structure.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure and flexibility of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde are determined by its constituent parts. The pyrazole ring itself is aromatic and therefore largely planar. The cyclopentyl group, however, is not planar and typically adopts an "envelope" or "twist" conformation to relieve ring strain.

The key conformational feature is the rotation around the single bond connecting the cyclopentyl ring to the nitrogen atom of the pyrazole ring. Computational energy scans can be performed to determine the energy barriers to rotation and identify the most stable (lowest energy) orientations of the two rings relative to each other. Similarly, the orientation of the aldehyde group relative to the pyrazole ring is another important conformational variable. Structural differences, such as the presence and size of substituents on the pyrazole ring, can significantly impact its interactions and binding affinity. chemscene.com

Elucidation of Reaction Mechanisms and Energetics

Computational chemistry provides a powerful toolkit for studying the mechanisms of chemical reactions. For 1-cyclopentyl-1H-pyrazole-3-carbaldehyde, the aldehyde group is a primary site of reactivity, participating in reactions such as condensations, oxidations, and reductions. chemspider.com

Using DFT, chemists can model the entire reaction pathway from reactants to products. This involves identifying and calculating the energies of all transition states and intermediates. The difference in energy between the reactants and the highest-energy transition state gives the activation energy, which determines the reaction rate. For example, the Knoevenagel condensation of a pyrazole-4-carbaldehyde with an active methylene (B1212753) compound can be modeled to understand its mechanism. strath.ac.uk Such studies can clarify whether a reaction proceeds through a stepwise or concerted mechanism and explain the observed regioselectivity and stereoselectivity.

Modeling of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Supramolecular interactions are non-covalent forces that govern how molecules recognize and bind to one another. For 1-cyclopentyl-1H-pyrazole-3-carbaldehyde, several such interactions are possible:

Hydrogen Bonding: The oxygen atom of the aldehyde group and the sp²-hybridized nitrogen atom (N2) of the pyrazole ring can act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with other aromatic systems.

van der Waals Forces: The non-polar cyclopentyl group primarily interacts through weaker van der Waals forces.

Computational methods can model these interactions with high accuracy. By calculating the geometry and binding energy of molecular complexes, researchers can quantify the strength of these interactions. This is particularly relevant in understanding how pyrazole derivatives bind to biological targets like DNA or enzyme active sites. For example, molecular docking simulations can predict how the molecule fits into a receptor's binding pocket, highlighting key hydrogen bonds or π-stacking interactions that stabilize the complex.

Advanced Applications and Research Frontiers of 1 Cyclopentyl 1h Pyrazole 3 Carbaldehyde

Role as a Key Building Block in Advanced Organic Synthesis

The aldehyde functional group on the pyrazole (B372694) ring is the primary site of reactivity, allowing 1-cyclopentyl-1H-pyrazole-3-carbaldehyde to serve as an essential precursor for a wide array of more complex molecules. Its utility is particularly pronounced in the construction of intricate heterocyclic and polysubstituted pyrazole systems.

The aldehyde moiety of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde readily undergoes condensation reactions with various nucleophiles, particularly compounds with active methylene (B1212753) groups, to initiate cyclization cascades that yield fused heterocyclic systems. This approach is a cornerstone of combinatorial chemistry for creating libraries of novel compounds.

One-pot multicomponent reactions are particularly effective in this context. For instance, pyrazole aldehydes can react with compounds like ethyl acetoacetate (B1235776) and a nitrogen source (e.g., urea, thiourea, or hydrazine (B178648) hydrate) to construct fused ring systems. umich.edunih.gov A representative example is the Biginelli reaction, which can be adapted to produce pyrazolyl-substituted tetrahydropyrimidin-2-ones or their thio-analogs. umich.edu Similarly, reactions with malononitrile (B47326) and other reagents can lead to the formation of pyrano[2,3-c]pyrazoles, a class of compounds with significant biological interest. nih.gov

The general reactivity of pyrazole aldehydes suggests that 1-cyclopentyl-1H-pyrazole-3-carbaldehyde can be employed in similar synthetic strategies to produce a variety of fused heterocycles, such as:

Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-c]pyrazoles researchgate.net

Pyrrolo[2,3-c]pyrazoles researchgate.net

These synthetic pathways are valuable for generating structurally diverse molecules with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Heterocyclic Systems Synthesized from Pyrazole Aldehyde Precursors

| Precursor | Reagents | Resulting Heterocyclic System |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethyl acetoacetate, Urea/Thiourea | 4-(Pyrazolyl)-1,2,3,4-tetrahydropyrimidin-2-one/thione |

| (Hetaryl)aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate (B1144303) | Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | 1,4-Dihydropyrano[2,3-c]pyrazole |

| 3-Aryl-1-phenyl-1H-pyrazol-4-carbaldehyde | Ethyl azidoacetate | Pyrrolo[2,3-c]pyrazole |

Precursor for Highly Functionalized and Polysubstituted Pyrazoles

Beyond forming fused rings, 1-cyclopentyl-1H-pyrazole-3-carbaldehyde is an ideal starting material for synthesizing pyrazoles with diverse functional groups at the 3- and adjacent positions. The aldehyde can be transformed into a variety of other functionalities, or it can be used to introduce new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for the functionalization of heterocyclic compounds. ktu.edu While these reactions are typically performed on halo-pyrazoles, synthetic routes can be designed where the aldehyde group is incorporated before or after such coupling reactions to yield highly substituted products. For example, a pyrazole core could first be functionalized via a Sonogashira coupling to introduce an alkyne moiety, with the aldehyde group present to serve as a handle for further derivatization. ktu.edu

Furthermore, the aldehyde group can undergo standard organic transformations to introduce new substituents:

Wittig Reaction: To form vinyl-substituted pyrazoles.

Reductive Amination: To introduce diverse amine side chains.

Oxidation: To form the corresponding pyrazole-3-carboxylic acid.

Reduction: To yield (1-cyclopentyl-1H-pyrazol-3-yl)methanol. researchgate.net

These transformations allow for the synthesis of a vast number of derivatives from a single, readily accessible precursor, making 1-cyclopentyl-1H-pyrazole-3-carbaldehyde a valuable intermediate in synthetic chemistry. umich.edunih.gov

Coordination Chemistry and Ligand Design

The nitrogen atoms of the pyrazole ring are excellent donors for metal ions, making pyrazole-containing molecules common ligands in coordination chemistry. researchgate.net The presence of the aldehyde group in 1-cyclopentyl-1H-pyrazole-3-carbaldehyde adds another potential coordination site, enabling it to act as either a monodentate or a polydentate ligand.

In its simplest form, the compound can coordinate to a metal center in a monodentate fashion through the N2 nitrogen of the pyrazole ring, which is the most common coordination mode for simple pyrazoles. researchgate.net

More interestingly, the molecule possesses the potential for bidentate chelation by involving both the N2 pyrazole nitrogen and the oxygen atom of the aldehyde group. This would form a stable five-membered chelate ring with a metal ion. Such bidentate N,O-ligands are significant in coordination chemistry for stabilizing metal complexes.

To create more complex, polydentate ligands, the aldehyde group can be readily modified. For example, condensation with amines or hydrazines can generate Schiff base or hydrazone ligands, respectively. These new ligands can have additional donor atoms, leading to tridentate or even higher-denticity coordination modes. This synthetic accessibility allows for the rational design of ligands tailored for specific metal ions or applications. nih.gov

Table 2: Potential Coordination Modes of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde and its Derivatives

| Ligand Structure | Potential Donor Atoms | Coordination Mode |

| 1-cyclopentyl-1H-pyrazole-3-carbaldehyde | N2 of pyrazole | Monodentate |

| 1-cyclopentyl-1H-pyrazole-3-carbaldehyde | N2 of pyrazole, O of aldehyde | Bidentate (N,O) |

| Schiff base derivative (from aldehyde + amine) | N2 of pyrazole, N of imine | Bidentate (N,N) |

| Hydrazone derivative (from aldehyde + hydrazine) | N2 of pyrazole, N of imine, N of terminal amine | Tridentate (N,N,N) |

Formation of Metal Complexes and Characterization

Pyrazole derivatives have been shown to form stable complexes with a wide range of transition metals, including copper, zinc, cadmium, cobalt, and iron. nih.govresearchgate.net The formation of these complexes typically involves reacting the ligand with a metal salt in a suitable solvent. The resulting metal complexes can be characterized by various analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, UV-Vis spectroscopy, and elemental analysis. nih.gov

For example, studies on related pyrazole-based ligands have shown the formation of mononuclear complexes where the metal center is coordinated by two ligand molecules and other ancillary ligands like chloride or water molecules to complete the coordination sphere. nih.gov The geometry of these complexes can vary from tetrahedral to octahedral, depending on the metal ion and the specific ligand structure.

Catalysis and Catalytic Applications

While the direct catalytic applications of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde itself are not documented, its derived metal complexes are promising candidates for catalysis. The field of homogeneous catalysis often relies on metal complexes where the ligand framework can be systematically modified to tune the catalytic activity and selectivity.

Given that pyrazole-based ligands can stabilize various metal oxidation states, complexes derived from 1-cyclopentyl-1H-pyrazole-3-carbaldehyde could find use in several catalytic transformations. For instance, a cobalt complex featuring a pyrazole-4-carboxylic acid ligand has been reported to exhibit excellent catalytic activity for the oxygen evolution reaction (OER) and some activity for the oxygen reduction reaction (ORR), which are crucial for energy storage and conversion technologies. rsc.org This suggests that appropriately designed complexes with ligands derived from 1-cyclopentyl-1H-pyrazole-3-carbaldehyde could also function as electrocatalysts.

Furthermore, pyrazole-containing complexes are explored in other areas of catalysis, including oxidation, reduction, and carbon-carbon bond-forming reactions. The ability to easily modify the ligand structure by derivatizing the aldehyde group provides a straightforward method to fine-tune the steric and electronic properties of the potential catalyst for a specific reaction.

Design and Synthesis of Pyrazole-Based Catalysts

The aldehyde functional group on the 1-cyclopentyl-1H-pyrazole-3-carbaldehyde scaffold is a versatile handle for the synthesis of complex ligands for catalysis. The most common approach involves condensation reactions with various amines to form Schiff base ligands. These pyrazole-containing Schiff bases are effective coordinating agents for a variety of metal ions, forming stable metal complexes that can act as catalysts.

The design process typically involves:

Condensation: Reacting 1-cyclopentyl-1H-pyrazole-3-carbaldehyde with primary amines (alkyl or aryl) to form the corresponding imine or Schiff base.

Metalation: Introducing a metal salt (e.g., of copper, palladium, nickel, or zinc) to the Schiff base ligand to form the final catalyst complex.

The cyclopentyl group at the N1 position plays a significant role by influencing the steric environment around the metal center. This can affect the catalyst's stability, solubility in organic solvents, and its stereoselectivity in asymmetric catalysis. By modifying the amine component used in the initial condensation, a diverse library of ligands can be generated, each with potentially unique catalytic properties. The pyrazole nucleus itself is robust and resistant to oxidation or reduction, ensuring the stability of the ligand framework under various reaction conditions. nih.gov

Evaluation of Catalytic Activity in Various Chemical Transformations

Derivatives of pyrazole carbaldehydes have been successfully used to create catalysts for a range of organic transformations. While specific studies on 1-cyclopentyl-1H-pyrazole-3-carbaldehyde are limited, the catalytic activity of analogous pyrazole-based systems provides a strong indication of its potential. These catalysts are frequently evaluated in key industrial and laboratory reactions.

Table 1: Potential Catalytic Applications of Pyrazole-Based Complexes

| Reaction Type | Catalyst Base | Typical Metal Center | Role of Pyrazole Ligand |

|---|---|---|---|

| Cross-Coupling Reactions | Pyrazole-Schiff Base | Palladium (Pd), Nickel (Ni) | Stabilizes the metal center, influences catalytic turnover. |

| Oxidation Reactions | Pyrazole-Oxazoline | Copper (Cu), Iron (Fe) | Provides a chiral environment for asymmetric oxidation. |

| Reduction Reactions | Pyrazole-Phosphine | Rhodium (Rh), Ruthenium (Ru) | Modulates electronic properties for hydrogenation reactions. |

| Polymerization | Pyrazole-Imine | Titanium (Ti), Zirconium (Zr) | Controls polymer chain growth and stereochemistry. |

The performance of these catalysts is assessed based on yield, selectivity (chemo-, regio-, and enantio-), and turnover number. The electronic properties of the pyrazole ring and the steric bulk of the N1-substituent, in this case, the cyclopentyl group, are critical factors in tuning this activity. For instance, the cyclopentyl group can create a specific pocket around the metal's active site, potentially enhancing selectivity in reactions involving bulky substrates.

Applications in Materials Science

The unique electronic and structural characteristics of the pyrazole ring make it a valuable component in the field of materials science. researchgate.net Its ability to participate in non-covalent interactions like hydrogen bonding and π–π stacking allows for the construction of ordered molecular assemblies.

Development of Advanced Materials with Tunable Properties

1-cyclopentyl-1H-pyrazole-3-carbaldehyde can serve as a precursor for advanced materials with properties tailored for specific applications, such as organic electronics or sensor technology. The aldehyde group can be transformed into other functional groups (e.g., alkenes, alkynes, or carboxylic acids) that can then be used in further synthetic steps.

Research into pyrazole-modified functional monomers has shown that the π–π stacking interactions between pyrazole groups can guide the formation of supramolecular bonds, leading to the synthesis of anisotropic (non-spherical) microgels. researchgate.net This principle can be applied to derivatives of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde to create materials with controlled shapes and functionalities. The properties of the resulting materials, such as their photophysical characteristics or their responsiveness to stimuli, can be fine-tuned by altering the chemical structure derived from the initial carbaldehyde.

Incorporation into Polymers and Coatings

The incorporation of pyrazole units into polymer backbones or as pendant groups can impart desirable properties such as thermal stability, corrosion resistance, and specific optical or electronic functions. 1-cyclopentyl-1H-pyrazole-3-carbaldehyde can be converted into a polymerizable monomer through several synthetic routes:

Wittig Reaction: Conversion of the aldehyde to a vinyl group, creating a styrene-like monomer.

Reduction and Esterification: Reduction of the aldehyde to an alcohol, followed by reaction with acrylic acid or methacrylic acid to form an acrylate (B77674) monomer.

Once polymerized, the resulting materials can be used in specialized applications. The cyclopentyl groups would likely enhance the solubility of the polymer in organic solvents and influence the packing of the polymer chains, affecting properties like the glass transition temperature and mechanical strength.

Table 2: Examples of Polymer Systems Incorporating Pyrazole Derivatives

| Polymer Type | Method of Incorporation | Resulting Property | Potential Application |

|---|---|---|---|

| Polyacrylates | Pyrazole-functionalized acrylate monomers | Enhanced thermal stability, altered refractive index | Optical resins, specialty coatings |

| Polystyrenes | Pyrazole-functionalized styrene (B11656) monomers | Fluorescence, metal-ion sensing capability | Chemical sensors, organic LEDs |

| Polyurethanes | Pyrazole diols as chain extenders | Improved resistance to degradation | High-performance coatings, adhesives |

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces. The pyrazole ring is an excellent scaffold for building such systems due to its defined geometry and ability to form directional hydrogen bonds and π-stacking interactions. researchgate.net

Design of Supramolecular Architectures Utilizing Pyrazole Scaffolds

The structure of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde provides multiple points for engaging in supramolecular assembly. While the N-H hydrogen bonding typical of unsubstituted pyrazoles is blocked by the cyclopentyl group, the pyridine-like nitrogen atom at the 2-position can still act as a hydrogen bond acceptor. researchgate.net Furthermore, the aldehyde group can be used to build larger, more complex molecules capable of self-assembly.

Investigation of Intermolecular Interactions and Self-Assembly Processes

The supramolecular architecture and solid-state packing of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde are governed by a network of weak, non-covalent intermolecular interactions. While crystal structure data for this specific compound is not extensively detailed in publicly available literature, analysis of closely related pyrazole-carbaldehyde derivatives allows for a comprehensive understanding of the probable self-assembly processes. The interplay between hydrogen bonding, π-stacking, and other van der Waals forces dictates the formation of higher-order structures.

The primary intermolecular forces expected to influence the crystal packing of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde include C—H···O and C—H···N hydrogen bonds. The aldehyde oxygen, with its partial negative charge, can act as a hydrogen bond acceptor, interacting with activated C—H donors from the cyclopentyl ring or the pyrazole ring of neighboring molecules. Similarly, the pyridinic nitrogen atom of the pyrazole ring can also serve as a hydrogen bond acceptor. These interactions are crucial in forming defined molecular assemblies.

Furthermore, weaker C—H···π interactions are also anticipated. In these interactions, the electron-rich π-system of the pyrazole ring acts as a weak acceptor for hydrogen atoms from the cyclopentyl groups of nearby molecules. While individually less significant than classical hydrogen bonds, the cumulative effect of these interactions can play a substantial role in the stabilization of the three-dimensional crystal structure. The self-assembly process is therefore a cooperative result of these varied intermolecular forces, leading to a well-defined crystalline arrangement.

Table 1: Potential Intermolecular Interactions in the Self-Assembly of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |

| Hydrogen Bond | C—H (pyrazole/cyclopentyl) | O (aldehyde) | 2.2 - 2.8 | Directs the formation of chains or dimeric motifs. |

| Hydrogen Bond | C—H (pyrazole/cyclopentyl) | N (pyrazole) | 2.3 - 2.9 | Contributes to the formation of extended networks. |

| π-π Stacking | Centroid of pyrazole ring | Centroid of pyrazole ring | 3.3 - 3.8 | Stabilizes the packing of aromatic rings in a parallel or near-parallel orientation. |

| C—H···π Interaction | C—H (cyclopentyl) | π-system of pyrazole ring | 2.5 - 3.0 | Provides additional stabilization to the crystal lattice through interactions with the aromatic face. |

Future Perspectives and Challenges in 1 Cyclopentyl 1h Pyrazole 3 Carbaldehyde Research

Development of Environmentally Benign and Sustainable Synthetic Methodologies

The future synthesis of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde is expected to align with the principles of green chemistry, moving away from hazardous reagents and solvents. A significant challenge lies in adapting existing methods, such as the Vilsmeier-Haack reaction often used for pyrazole-carbaldehydes, to more sustainable practices. researchgate.netsemanticscholar.org

Key Research Directions:

Water-Based Syntheses: Utilizing water as a solvent is a primary goal for green synthesis. thieme-connect.com Research into aqueous methods for constructing the pyrazole (B372694) ring, potentially through multicomponent reactions involving a cyclopentyl hydrazine (B178648), a three-carbon building block, and a formyl group equivalent, is a promising avenue. thieme-connect.comnih.gov Such strategies reduce reliance on volatile organic compounds (VOCs).

Catalytic Approaches: The development of novel catalysts is crucial. This includes employing heterogeneous catalysts that can be easily recovered and reused, or organocatalysts that avoid toxic heavy metals. thieme-connect.com For instance, catalysts like silica-supported sulfuric acid or cerium oxide-based nanocomposites have shown efficacy in pyrazole synthesis. thieme-connect.com

Alternative Energy Sources: Microwave and ultrasonic irradiation are being explored to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov These techniques could be applied to key steps in the synthesis of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde.

| Green Synthesis Strategy | Potential Application for 1-cyclopentyl-1H-pyrazole-3-carbaldehyde | Anticipated Benefits |

| Multicomponent Reactions (MCRs) | One-pot synthesis from cyclopentyl hydrazine, a C3 synthon, and a formylating agent in an aqueous medium. nih.govmdpi.com | Increased atom economy, reduced waste, simplified purification. |

| Microwave-Assisted Synthesis | Acceleration of the cyclization step to form the pyrazole ring. nih.gov | Shorter reaction times, higher yields, lower energy usage. |

| Use of Green Solvents | Replacing traditional solvents like DMF with water or bio-based solvents. thieme-connect.com | Reduced environmental impact and improved process safety. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The aldehyde functional group on the pyrazole ring is a versatile handle for a wide array of chemical transformations. Future research will likely focus on uncovering novel reactivity patterns and developing unconventional transformations to build molecular complexity. A challenge is to achieve high selectivity, given the potential for reactions at the pyrazole ring itself.

Areas for Exploration:

Condensation Reactions: While reactions with active methylene (B1212753) compounds, amines, and hydrazides are known for pyrazole-carbaldehydes, exploring new classes of nucleophiles could lead to novel scaffolds. umich.edu

Catalytic Transformations: Developing new catalytic cycles that activate the C-H bond of the aldehyde or engage in novel cycloadditions would be a significant advancement. The Baylis-Hillman reaction, for example, has been studied with other pyrazolecarbaldehydes and could be a fruitful area for this specific compound. dntb.gov.ua

Photoredox Catalysis: This rapidly growing field could enable previously inaccessible transformations of the pyrazole-aldehyde scaffold under mild conditions, such as radical additions or cross-coupling reactions.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For 1-cyclopentyl-1H-pyrazole-3-carbaldehyde to find practical applications, scalable and efficient production methods are necessary. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. scilit.comnih.gov

Technological Integration:

Flow Chemistry: Continuous-flow reactors provide superior control over reaction parameters like temperature and pressure, leading to improved safety, consistency, and scalability. mdpi.comgalchimia.com This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. scilit.com The synthesis of pyrazoles from intermediates like enaminones has been successfully demonstrated in flow, suggesting a viable pathway for 1-cyclopentyl-1H-pyrazole-3-carbaldehyde. galchimia.com

Automated Synthesis: High-throughput experimentation and automated synthesis platforms can rapidly screen different reaction conditions and build libraries of derivatives based on the 1-cyclopentyl-1H-pyrazole-3-carbaldehyde core. nih.gov This accelerates the discovery of new molecules with desired properties for applications in drug discovery or materials science. nih.gov

| Technology | Advantage for 1-cyclopentyl-1H-pyrazole-3-carbaldehyde Production |

| Flow Chemistry | Enhanced safety, improved scalability, better process control, and potential for higher yields. mdpi.comrsc.org |

| Automated Synthesis | Rapid library generation for structure-activity relationship (SAR) studies, accelerated optimization. nih.gov |

Advanced Computational Studies for Precise Property Prediction and Complex Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for modern chemical research. eurasianjournals.com For 1-cyclopentyl-1H-pyrazole-3-carbaldehyde, computational studies can provide deep insights that guide experimental work, saving time and resources.

Computational Approaches:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectral properties of the molecule. researchgate.net This allows for the elucidation of complex reaction mechanisms and the prediction of regioselectivity in its transformations. eurasianjournals.com

Molecular Modeling and Docking: In the context of drug discovery, molecular docking simulations can predict how 1-cyclopentyl-1H-pyrazole-3-carbaldehyde and its derivatives might bind to biological targets like enzymes or receptors. nih.gov This is crucial for designing new therapeutic agents. eurasianjournals.com

Machine Learning: Emerging machine learning models can be trained on existing chemical data to predict properties and reaction outcomes with increasing accuracy, accelerating the design of new experiments and molecules. eurasianjournals.com

Expanded Role in Interdisciplinary Research Beyond Traditional Organic Chemistry

The pyrazole scaffold is a "privileged structure" in medicinal chemistry and is found in numerous pharmaceuticals, agrochemicals, and materials. mdpi.comnumberanalytics.com The unique combination of the cyclopentyl group and the reactive aldehyde in 1-cyclopentyl-1H-pyrazole-3-carbaldehyde positions it as a valuable building block for interdisciplinary applications.

Potential Interdisciplinary Roles:

Medicinal Chemistry: Pyrazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govglobalresearchonline.netnih.gov The aldehyde can be used to synthesize Schiff bases, chalcones, or other heterocyclic systems to explore new therapeutic possibilities. researchgate.net

Agrochemicals: Many successful herbicides and fungicides are based on the pyrazole core. numberanalytics.com Derivatives of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde could be synthesized and screened for potential use in crop protection.

Materials Science: The pyrazole ring can act as a ligand for metal complexes, and its derivatives are used in dyes and fluorescent materials. globalresearchonline.net The reactivity of the aldehyde group allows for the incorporation of this molecule into polymers or onto surfaces to create novel functional materials. numberanalytics.com

Q & A

Q. Methodological Focus

- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1680–1720 cm⁻¹) and pyrazole ring vibrations (C=N at ~1520–1560 cm⁻¹) .

- NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR, while ¹³C NMR shows the carbonyl carbon at δ 190–200 ppm . Contradictions in peak splitting (e.g., unexpected coupling) may arise from rotational isomerism or impurities, resolved via 2D NMR (COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns. Discrepancies between calculated and observed isotopic ratios signal incomplete purification .

How do structural modifications at the pyrazole ring influence bioactivity, and what computational methods support this analysis?

Advanced Structure-Activity Relationship (SAR)

Substituents like electron-withdrawing groups (e.g., -NO₂) or bulky moieties (e.g., cyclopentyl) alter bioactivity by modulating electronic and steric effects. For example:

- Antioxidant Activity : Pyrazole derivatives with para-substituted electron-donating groups (e.g., -OH) show enhanced radical scavenging in DPPH assays due to resonance stabilization .

- Molecular Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate with experimental redox potentials .

How should researchers address contradictions in synthetic yields or analytical data across studies?

Q. Data Contradiction Analysis

- Synthetic Yield Discrepancies : Compare solvent polarity (e.g., DMF vs. acetonitrile), catalyst loading, and temperature gradients. For instance, lower yields in nucleophilic substitutions may stem from inadequate base strength (e.g., Na₂CO₃ vs. K₂CO₃) .

- Analytical Conflicts : Replicate experiments using standardized protocols (e.g., USP guidelines) and validate instruments with certified reference materials. For example, inconsistent melting points may indicate polymorphic forms, resolved via differential scanning calorimetry (DSC) .

What strategies optimize the purity of 1-cyclopentyl-1H-pyrazole-3-carbaldehyde for pharmacological assays?

Q. Advanced Purification Methodology

- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate, 4:1 to 1:2) to separate aldehyde derivatives from by-products .

- Recrystallization : Employ solvent pairs like ethanol-water to isolate high-purity crystals (>99% by HPLC) .

- Quality Control : Validate purity via triple-detection HPLC (UV, RI, ELSD) and confirm absence of residual POCl₃ via ICP-MS .

How can researchers leverage crystallographic data to predict reactivity in downstream reactions?

Q. Crystallography-Driven Reactivity Insights

- Electrostatic Potential Maps : Derived from XRD data, these maps highlight nucleophilic/electrophilic sites. For example, a high electron density at the aldehyde group predicts susceptibility to nucleophilic attack .

- Hydrogen Bonding Networks : Intermolecular H-bonds (e.g., O⋯H-N) in the crystal lattice inform solubility and stability in protic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.